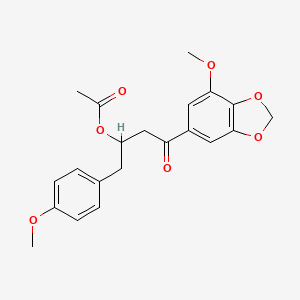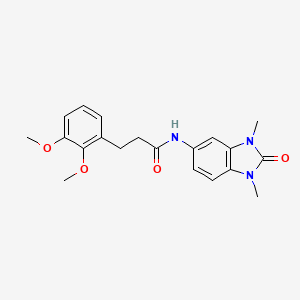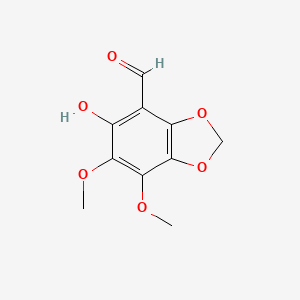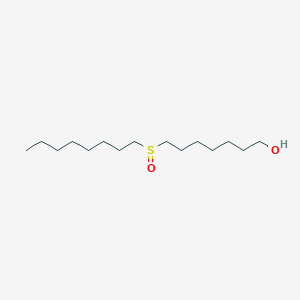
4-(7-Methoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-4-oxobutan-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-4-oxobutan-2-yl acetate is a complex organic compound that belongs to the class of benzodioxole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-4-oxobutan-2-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Core: The initial step involves the synthesis of the benzodioxole core through the condensation of catechol with methoxyacetaldehyde under acidic conditions.
Introduction of the Methoxyphenyl Group: The next step involves the Friedel-Crafts acylation of the benzodioxole core with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Oxobutan-2-yl Acetate: The final step involves the esterification of the intermediate product with acetic anhydride in the presence of a base such as pyridine to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-4-oxobutan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
4-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-4-oxobutan-2-yl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-4-oxobutan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
類似化合物との比較
Similar Compounds
4-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-1-phenyl-4-oxobutan-2-yl acetate: Lacks the methoxy group on the phenyl ring.
4-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-1-(4-hydroxyphenyl)-4-oxobutan-2-yl acetate: Contains a hydroxy group instead of a methoxy group on the phenyl ring.
Uniqueness
4-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-4-oxobutan-2-yl acetate is unique due to the presence of both methoxy groups and the acetate ester, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and versatility in various chemical and biological contexts.
特性
分子式 |
C21H22O7 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
[4-(7-methoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-4-oxobutan-2-yl] acetate |
InChI |
InChI=1S/C21H22O7/c1-13(22)28-17(8-14-4-6-16(24-2)7-5-14)11-18(23)15-9-19(25-3)21-20(10-15)26-12-27-21/h4-7,9-10,17H,8,11-12H2,1-3H3 |
InChIキー |
CIJIVCVGTWKSSM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(CC1=CC=C(C=C1)OC)CC(=O)C2=CC3=C(C(=C2)OC)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11467073.png)
![Methyl 2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11467076.png)

![2-[5-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetamide](/img/structure/B11467078.png)
![(1S)-1-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylethanamine](/img/structure/B11467084.png)
![Ethyl 4-amino-6-{[(3-methoxyphenyl)carbonyl]amino}quinoline-3-carboxylate](/img/structure/B11467098.png)
![2,4,8-triamino-5-(3,4-dimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11467099.png)
![Propan-2-yl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11467105.png)

![N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11467114.png)
![2-[(4-fluorophenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11467115.png)
![4-(4-hydroxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11467127.png)
![9-(4-chlorophenyl)-8-(4-nitrophenyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B11467130.png)

